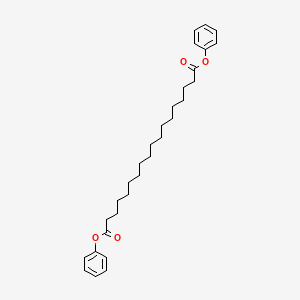

Octadecanedioic acid, diphenyl ester

Description

Contextualization of Dicarboxylic Acid Derivatives in Polymer and Materials Science

Dicarboxylic acids and their derivatives, such as esters and acid chlorides, are fundamental building blocks in the field of polymer chemistry. whiterose.ac.uk They are bifunctional molecules, meaning they have two reactive carboxylic acid groups (or derivatives thereof), which allow them to react with other bifunctional molecules, like diols or diamines, to form long polymer chains. This process, known as polycondensation, is the basis for producing major classes of polymers, including polyesters and polyamides. mdpi.com

The structure of the dicarboxylic acid derivative plays a crucial role in determining the final properties of the polymer. Key structural aspects include:

Chain Length: The length of the carbon chain between the two carboxyl groups is a primary determinant of the polymer's flexibility. Long-chain dicarboxylic acids, such as octadecanedioic acid, introduce significant flexibility, lower the melting point, and can enhance the toughness of the resulting material. sinocurechem.com Conversely, short-chain diacids lead to more rigid polymers.

Aliphatic vs. Aromatic Nature: Aliphatic dicarboxylic acids, like octadecanedioic acid, create flexible and often biodegradable polymers. mdpi.com Aromatic dicarboxylic acids (e.g., terephthalic acid) impart rigidity, high thermal stability, and superior mechanical strength, leading to high-performance engineering plastics like poly(ethylene terephthalate) (PET). acs.org

The ester group itself also influences reactivity and polymer properties. Diphenyl esters, for instance, are used in melt transesterification reactions to produce polymers like aliphatic polycarbonates. mdpi.comnih.gov The use of aromatic esters can enhance the thermal stability of the resulting polymer compared to simpler alkyl esters. whiterose.ac.uk Therefore, a molecule like octadecanedioic acid, diphenyl ester is a hybrid, combining a long aliphatic backbone with aromatic end-groups, making it a candidate for creating polymers that balance flexibility with thermal resilience. sinocurechem.com

Historical and Current Perspectives on Renewable Monomers for Sustainable Applications

Historically, the polymer industry has been overwhelmingly reliant on petrochemical feedstocks—monomers derived from fossil fuels. whiterose.ac.uk However, growing concerns over the depletion of these resources, environmental pollution, and climate change have fueled a significant shift towards renewable resources. totalenergies.compsu.edu This has led to the emergence of "green chemistry" and the development of bio-based polymers. whiterose.ac.uk

Renewable monomers can be sourced from a variety of biological materials, including carbohydrates, lignocellulose, and plant oils. psu.eduresearchgate.net Vegetable oils are a particularly important feedstock for producing long-chain dicarboxylic acids. mdpi.comdntb.gov.ua Through processes like fermentation and biocatalysis, fatty acids from these oils can be converted into dicarboxylic acids like octadecanedioic acid (ODDA). sinocurechem.com This positions ODDA as a key bio-based monomer.

The current perspective emphasizes not just replacing petroleum-based monomers with identical bio-based versions (so-called "drop-in" replacements) but also exploring novel bio-based monomers that can create polymers with entirely new and advantageous properties. whiterose.ac.uk The development of monomers from renewable resources is closely tied to the goal of creating a more sustainable and circular economy, where materials are derived from renewable sources and are designed for recyclability or biodegradability. researchgate.net Research now focuses on optimizing the synthesis of these bio-monomers to be cost-effective and scalable, allowing them to compete with their fossil-based counterparts in a wide range of applications, from packaging to high-performance engineering plastics. totalenergies.comscispace.com

Scope and Significance of Research on Octadecanedioic Acid Diphenyl Ester

While specific, detailed research on this compound is not extensively documented in publicly available literature, its scientific significance can be understood by examining its constituent parts and its potential role in polymer science. The research interest in this compound is prospective, focusing on its potential to create novel, high-performance, and sustainable polymers.

The significance of investigating this specific molecule lies in the following areas:

Creation of Novel Bio-Based Polymers: As a derivative of the renewable monomer octadecanedioic acid, this diphenyl ester serves as a potential precursor for creating fully or partially bio-based polyesters, polyamides, or other copolymers. whiterose.ac.uk This aligns with the global push for sustainable materials to reduce dependence on fossil fuels. totalenergies.com

Tailoring Polymer Properties: The unique hybrid structure of this compound offers a strategic tool for polymer design. The long C18 aliphatic chain is expected to impart flexibility, impact resistance, and hydrophobicity to a polymer backbone. sinocurechem.com Simultaneously, the incorporation of phenyl groups via the ester linkages could enhance thermal stability, and modify mechanical properties. whiterose.ac.ukyork.ac.uk This combination could lead to materials with a unique balance of properties, such as durable elastomers or flexible engineering plastics.

High-Performance Applications: The enhanced thermal properties potentially offered by the phenyl groups could make polymers derived from this monomer suitable for applications where conventional aliphatic polyesters might fail. This opens up possibilities for new bio-based materials in more demanding fields such as automotive components, electronics, and specialty coatings. sinocurechem.com

The scope of research would involve the synthesis of this compound, its subsequent polymerization (likely via melt polycondensation), and a thorough characterization of the resulting polymers' thermal, mechanical, and degradation properties. Such studies are crucial for bridging the gap between fundamental bio-monomer development and the creation of commercially viable, sustainable materials.

Data Tables

Table 1: Physicochemical Properties of Octadecanedioic Acid

This table details the properties of the parent dicarboxylic acid used to synthesize the diphenyl ester.

| Property | Value |

| Chemical Name | Octadecanedioic acid |

| CAS Number | 871-70-5 |

| Molecular Formula | C18H34O4 |

| Molecular Weight | 314.46 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 123-124 °C |

| Boiling Point | 250 °C (at 4 mmHg) |

| Water Solubility | 148.5 µg/L at 25°C (Slightly soluble) |

| LogP | 6.121 |

Data sourced from references sinocurechem.comchemicalbook.comlarodan.comnih.gov

Table 2: Comparison of Dicarboxylic Acid Monomers in Polymer Science

This table provides context by comparing the general characteristics and polymer effects of different classes of dicarboxylic acids.

| Dicarboxylic Acid Type | Example(s) | Key Structural Feature | Typical Effect on Polymer Properties |

| Short-Chain Aliphatic | Succinic acid, Adipic acid | 4-6 carbon chain | Increases rigidity, crystallinity, and melting point. |

| Long-Chain Aliphatic | Sebacic acid, Octadecanedioic acid | 10+ carbon chain | Imparts flexibility, toughness, and lower melting points; increases hydrophobicity. |

| Aromatic | Terephthalic acid, Isophthalic acid | Carboxyl groups attached to a phenyl ring | Confers high rigidity, thermal stability, and mechanical strength. |

Information synthesized from references mdpi.comsinocurechem.comacs.org

Structure

2D Structure

Properties

CAS No. |

103170-08-7 |

|---|---|

Molecular Formula |

C30H42O4 |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

diphenyl octadecanedioate |

InChI |

InChI=1S/C30H42O4/c31-29(33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-30(32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |

InChI Key |

LWAWFPKTLZXUJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Octadecanedioic Acid, Diphenyl Ester

Direct Esterification Approaches for Phenyl Ester Formation

Direct esterification offers a straightforward route to octadecanedioic acid, diphenyl ester by reacting octadecanedioic acid with phenol (B47542) or its derivatives. The success of these methods hinges on the efficacy of the catalytic system employed to drive the reaction towards high yields and selectivity.

Catalytic Systems in Diphenyl Ester Synthesis

Two notable catalytic systems have been developed for the synthesis of diphenyl esters from dicarboxylic acids: tertiary amine base catalysis with diphenyl carbonate and borate-sulfuric acid complex catalysis.

The use of tertiary amine bases as catalysts in conjunction with diphenyl carbonate provides a sustainable method for the synthesis of phenyl esters. nih.gov This approach involves the reaction of a carboxylic acid with diphenyl carbonate in the presence of a catalytic amount of a tertiary amine.

Detailed Research Findings: Research has demonstrated that aliphatic and aromatic carboxylic acids can be efficiently converted to their corresponding phenyl esters in moderate to high yields using this method. nih.gov The reaction is typically carried out under neat conditions at temperatures exceeding 100°C. nih.gov Commonly employed tertiary amine bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-Dimethylaminopyridine (DMAP). nih.gov The diphenyl carbonate serves as a phenyl group donor, and the tertiary amine acts as a base catalyst to facilitate the esterification process. This method avoids the use of more hazardous reagents, contributing to its "green" credentials.

| Catalyst | Substrate | Conditions | Yield |

| DBU | Aliphatic/Aromatic Carboxylic Acids | Neat, >100°C | Moderate to High |

| TBD | Aliphatic/Aromatic Carboxylic Acids | Neat, >100°C | Moderate to High |

| DMAP | Aliphatic/Aromatic Carboxylic Acids | Neat, >100°C | Moderate to High |

A direct synthesis of phenyl esters from the corresponding phenols and carboxylic acids can be achieved using a borate-sulfuric acid complex as a catalyst. researchgate.net This method circumvents the need for the more reactive but also more hazardous acid chlorides. researchgate.net

Detailed Research Findings: This process involves contacting a phenolic compound with a carboxylic acid in the presence of a catalytic amount of the borate-sulfuric acid complex. researchgate.net Studies have shown that neither boric acid nor sulfuric acid alone is effective in catalyzing this direct esterification. researchgate.net The reaction is typically conducted in a solvent such as toluene, and the water formed during the reaction is removed azeotropically to drive the equilibrium towards the formation of the ester. researchgate.net This catalytic system has been shown to be effective for a range of aliphatic and aromatic carboxylic acids. researchgate.net

| Catalyst | Reactants | Key Feature |

| Borate-Sulfuric Acid Complex | Phenol and Carboxylic Acid | Enables direct esterification, avoiding acid chlorides |

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

The efficiency of direct esterification is highly dependent on the optimization of various reaction parameters. Key variables that influence the yield and selectivity of this compound include temperature, catalyst concentration, and the molar ratio of reactants.

Detailed Research Findings: For acid-catalyzed esterifications, temperature is a critical factor; an increase in temperature generally enhances the reaction rate. uctm.edu However, excessively high temperatures can lead to side reactions and degradation of the product. The concentration of the catalyst also plays a crucial role. An optimal catalyst loading exists that maximizes the reaction rate, beyond which the increase in yield may be marginal or even detrimental. uctm.edu The molar ratio of the reactants, specifically the alcohol (phenol) to the dicarboxylic acid, can be adjusted to favor the formation of the diester. tci-thaijo.org In many esterification processes, a slight excess of the alcohol is used to drive the reaction to completion. tci-thaijo.org The removal of water, a byproduct of the reaction, is also essential for achieving high yields. researchgate.net

| Parameter | General Effect on Esterification |

| Temperature | Increased temperature generally increases reaction rate, but can lead to side reactions if too high. uctm.edu |

| Catalyst Concentration | An optimal concentration exists to maximize yield; excess catalyst may not improve results. uctm.edu |

| Reactant Molar Ratio | An excess of the alcohol (phenol) can shift the equilibrium towards the product side. tci-thaijo.org |

| Water Removal | Continuous removal of water byproduct drives the reaction towards completion. researchgate.net |

Multi-step Synthetic Routes from Octadecanedioic Acid Precursors

An alternative to direct esterification involves a multi-step approach where octadecanedioic acid is first synthesized from renewable precursors, followed by its esterification to the diphenyl ester. This strategy is particularly relevant in the context of bio-based chemical production.

Enzymatic Biotransformations for ω-Carboxy Fatty Acid Monomer Production

A key step in the multi-step synthesis is the production of ω-carboxy fatty acids, such as octadecanedioic acid, from renewable feedstocks like fatty acids and plant oils. Enzymatic biotransformations using microorganisms have emerged as a promising method for this conversion.

Detailed Research Findings: The yeast Candida tropicalis has been extensively studied for its ability to convert long-chain fatty acids into the corresponding α,ω-dicarboxylic acids. researchgate.net This biotransformation occurs via the ω-oxidation pathway. In this pathway, the terminal methyl group of the fatty acid is hydroxylated by cytochrome P450 monooxygenases, followed by oxidation to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. researchgate.net To enhance the production of dicarboxylic acids, strains of Candida tropicalis are often genetically modified to block the β-oxidation pathway, which would otherwise degrade the fatty acid substrate and the dicarboxylic acid product. researchgate.net The fermentation process for dicarboxylic acid production is typically divided into a growth phase and a conversion phase. researchgate.net The pH of the medium is a critical parameter, as it affects the solubility of the fatty acids and dicarboxylic acids, as well as the viability of the cells. researchgate.net A pH control strategy, often involving a gradual increase in pH during the conversion phase, has been shown to significantly enhance the production of long-chain dicarboxylic acids. researchgate.net

| Microorganism | Substrate | Product | Key Process Features |

| Candida tropicalis | Long-chain fatty acids (e.g., oleic acid) | α,ω-Dicarboxylic acids (e.g., octadecanedioic acid) | ω-oxidation pathway, β-oxidation blocking, pH control during fermentation. researchgate.net |

Following the enzymatic synthesis of octadecanedioic acid, the subsequent esterification to its diphenyl ester can be carried out using the direct esterification methods described in section 2.1. This two-step approach, combining a biotechnological process with a chemical conversion, represents a viable route for the production of this compound from renewable resources.

Chemical Functionalization of Dicarboxylic Acid Intermediates

The synthesis of this compound from its dicarboxylic acid precursor, octadecanedioic acid, necessitates the activation of the terminal carboxyl groups to facilitate esterification with phenol. Two primary pathways are traditionally employed for this functionalization: conversion to a diacyl chloride intermediate and direct acid-catalyzed esterification.

The first method involves a two-step process starting with the conversion of octadecanedioic acid into its more reactive diacyl chloride derivative. This is typically achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com Thionyl chloride is a common reagent for this transformation, converting the carboxylic acid's hydroxyl groups into good leaving groups, which are subsequently displaced by chloride ions. masterorganicchemistry.com The reaction produces volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. masterorganicchemistry.com The resulting octadecanedioyl dichloride is then reacted with phenol, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the HCl generated and form the final diphenyl ester.

The second major route is the Fischer-Speier esterification, a direct, one-pot method. scienceinfo.com This reaction involves heating the carboxylic acid and an alcohol (in this case, phenol) in the presence of a strong acid catalyst. scienceinfo.commasterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The Fischer esterification is a reversible equilibrium process. scienceinfo.commasterorganicchemistry.com To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation. organic-chemistry.org However, the direct esterification with phenols can be less efficient than with aliphatic alcohols because phenol is a weaker nucleophile. chemistrysteps.com

Below is a comparative overview of these conventional synthetic methodologies.

| Synthetic Method | Key Reagents | Catalyst | Key Byproducts | General Conditions |

| Acyl Chloride Pathway | Octadecanedioic acid, Thionyl chloride (SOCl₂), Phenol | Pyridine or other base | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Anhydrous; reaction with SOCl₂ often at reflux, followed by reaction with phenol. masterorganicchemistry.comorgsyn.org |

| Fischer Esterification | Octadecanedioic acid, Phenol | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Water (H₂O) | High temperature with continuous removal of water to drive equilibrium. masterorganicchemistry.comorganic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

In response to the growing need for environmentally responsible chemical manufacturing, significant research has been directed toward developing greener synthetic routes for esters. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One sustainable strategy involves replacing traditional esterification reagents with more benign alternatives. Diphenyl carbonate (DPC) has emerged as a sustainable reagent for the synthesis of phenyl esters. rsc.org In a base-catalyzed reaction, aliphatic carboxylic acids can react with diphenyl carbonate under neat (solvent-free) conditions at elevated temperatures to produce phenyl esters in moderate to high yields. rsc.orgbohrium.com This method is advantageous as it avoids the use of hazardous chlorinating agents and harsh acids.

The development of heterogeneous, reusable catalysts is a cornerstone of green chemistry. Metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont) have been shown to be effective catalysts for the esterification of dicarboxylic acids. researchgate.net These solid acid catalysts, such as Al³⁺-mont, can facilitate good to excellent yields of esters under mild conditions and can be easily recovered and reused, minimizing waste. researchgate.net

Biocatalysis offers another powerful green alternative. The use of enzymes, particularly lipases, for ester synthesis is well-established. mdpi.com Enzymatic reactions are known for their high selectivity and operate under mild temperature and pH conditions, which reduces energy consumption and prevents side reactions. nih.gov For polymerization reactions to form polyesters, enzymatic polycondensation can be carried out in high-boiling-point solvents like diphenyl ether, which has been found to yield polymers with higher molecular weights. acs.orgchemrxiv.orgnih.gov The enzymes can often be immobilized and reused, enhancing the sustainability of the process. mdpi.com

The following table summarizes key green chemistry principles as applied to the synthesis of this compound.

| Green Chemistry Principle | Sustainable Approach | Advantages |

| Use of Safer Reagents | Replacing SOCl₂ with Diphenyl Carbonate (DPC). rsc.org | Avoids toxic and corrosive reagents and byproducts; reactions can often be run solvent-free. rsc.orgbohrium.com |

| Catalysis | Employing reusable solid acid catalysts like metal-exchanged clays. researchgate.net | Reduces waste, allows for easy catalyst separation and reuse, and operates under mild conditions. researchgate.net |

| Biocatalysis | Using enzymes such as lipases as catalysts. nih.gov | High selectivity, mild reaction conditions (lower energy), biodegradable catalyst, and fewer byproducts. mdpi.comnih.gov |

| Solvent-Free Conditions | Performing reactions "neat," such as in the DPC method. rsc.org | Eliminates solvent waste, reduces environmental impact, and simplifies purification. |

Octadecanedioic Acid, Diphenyl Ester As a Monomer in Polymerization Studies

Polycondensation Reactions Utilizing Diphenyl Esters

The use of diphenyl esters of dicarboxylic acids, such as octadecanedioic acid, diphenyl ester, is advantageous in polycondensation reactions. The phenoxy group is a good leaving group, which can facilitate the reaction under milder conditions compared to those required for the free acid, often enhancing reaction rates and leading to higher molecular weight polymers.

Enzymatic Polycondensation with Lipases

Enzymatic polymerization has emerged as a green alternative to traditional chemical catalysis, proceeding under mild conditions and offering high selectivity. rsc.orgnih.gov Lipases, particularly immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), are highly effective catalysts for the polycondensation of long-chain dicarboxylic acid esters with diols. mdpi.com

The reaction involves the lipase-catalyzed transesterification between the diphenyl ester monomer and a diol. The mechanism proceeds via the formation of an acyl-enzyme intermediate, which then reacts with the hydroxyl groups of the diol to form an ester linkage, releasing phenol (B47542) as a byproduct. rsc.org This process is repeated to build the polyester (B1180765) chain. Studies on analogous long-chain dicarboxylic acid methyl esters (C18, C20, C26) have demonstrated successful polymerization with diols like 1,4-butanediol (B3395766), yielding polyesters with weight-average molecular weights (Mw) in the range of 7,900 to 11,600 g/mol . mdpi.com The high efficiency of CALB in these reactions is attributed to its specificity for long-chain substrates.

| Monomers | Catalyst | Diol | Molecular Weight (Mw) | Reference |

| Long-chain α,ω-dicarboxylic acid methyl esters (C18, C20, C26) | Novozym 435 (CALB) | 1,4-Butanediol | 7,900–11,600 g/mol | mdpi.com |

| Sebacic acid and 1,6-hexanediol | Novozym 435 (CALB) | 1,6-Hexanediol | 27,121 g/mol | rsc.org |

| Adipic acid and 1,8-octanediol | CALB | 1,8-Octanediol | 17,800 g/mol (Mn) | rsc.org |

This interactive table summarizes results from enzymatic polycondensation of various long-chain monomers, analogous to this compound.

Influence of Reaction Media in Polycondensation (e.g., Diphenyl Ether as a Solvent)

The choice of reaction medium significantly impacts the outcome of enzymatic polycondensation. While solvent-free (bulk) polymerization is an option, solution polymerization in a high-boiling-point, non-polar solvent like diphenyl ether has been shown to be particularly effective for producing high molecular weight polyesters from long-chain monomers. rsc.org

Diphenyl ether offers several advantages:

Enhanced Solubility: It effectively dissolves both the long-chain monomers and the growing polymer chains, preventing phase separation and ensuring the catalyst has access to the reactants. nih.gov

Efficient Byproduct Removal: Its high boiling point (259 °C) allows the reaction to be conducted at elevated temperatures (typically 70-95 °C) under vacuum, which facilitates the continuous removal of the phenol byproduct, driving the equilibrium towards polymer formation.

Improved Enzyme Performance: For some reactions, diphenyl ether can lead to higher polymer molecular weights compared to bulk conditions or other solvents like dodecane (B42187) or diglyme. nih.gov

For example, the CALB-catalyzed polycondensation of epoxidized C18 dicarboxylic acid methyl esters with 1,4-butanediol was successfully carried out in diphenyl ether. mdpi.com Similarly, the polymerization of various itaconate derivatives showed that diphenyl ether was the most suitable solvent for achieving higher molecular weights, as the resulting polymers remained soluble throughout the reaction. nih.gov

Controlled Polymerization for Molecular Weight and Structural Specificity

Controlling the molecular weight and structure of polyesters is crucial for tailoring their final properties. In polycondensation, a step-growth polymerization process, several strategies can be employed to achieve this control.

One primary method is to adjust the stoichiometric ratio of the monomers. An excess of one monomer (either the diacid ester or the diol) will result in polymer chains terminated with that monomer's functional group, limiting the final molecular weight. This principle allows for the reproducible synthesis of polymers within a targeted molecular weight range.

Another effective technique is the use of a monofunctional monomer as a "chain stopper". By adding a calculated amount of a compound with a single reactive group (e.g., a mono-alcohol or a monophenyl ester), the chain growth is terminated once that molecule is incorporated, allowing for precise control over the degree of polymerization.

These methods, while well-established for general polycondensation, are directly applicable to the synthesis of polyesters from this compound, enabling the production of materials with predefined chain lengths for specific applications.

Synthesis of Bio-Based Functional Polyesters

Octadecanedioic acid is a bio-based monomer, often derived from oleic acid found in vegetable oils. rsc.org Its use in polymerization directly contributes to the development of sustainable, bio-based plastics. By incorporating other functional monomers or by starting with a functionalized version of the C18 chain, polyesters with specific chemical reactivity and properties can be created.

Incorporation of Unsaturated and Epoxidized Repeat Units in Polymer Chains

The long aliphatic backbone of octadecanedioic acid can be functionalized with reactive groups like double bonds (unsaturation) or epoxides. These groups are retained during mild enzymatic polymerization, yielding linear functional polyesters that can be further modified.

Unsaturated Polyesters: Starting from an unsaturated C18 dicarboxylic acid (e.g., 9-octadecenedioic acid), enzymatic polycondensation with a diol produces a polyester with double bonds along its backbone. These sites can be used for subsequent cross-linking reactions, for example, through radical polymerization or thiol-ene click chemistry, to form thermoset elastomers. mdpi.com

Epoxidized Polyesters: If the double bond in the C18 chain is first epoxidized, subsequent lipase-catalyzed polycondensation can proceed without opening the oxirane ring. mdpi.com This yields a polyester with intact epoxy groups. researchgate.net These epoxy functionalities serve as reactive handles for further reactions, allowing for grafting of other molecules or cross-linking with amines and carboxylic acids. nih.gov

Research has shown that CALB-catalyzed polycondensation of epoxidized C18 α,ω-dicarboxylic acid methyl esters with 1,4-butanediol in diphenyl ether successfully produces functional polyesters with the epoxy groups preserved. mdpi.com

| Functional Group | Monomer Example | Polymerization Result | Potential Post-Modification |

| Unsaturation | Diphenyl 9-octadecenedioate | Linear polyester with C=C bonds | Cross-linking, Thiol-ene addition |

| Epoxide | Diphenyl 9,10-epoxyoctadecanedioate | Linear polyester with oxirane rings | Cross-linking with amines, acids |

This interactive table outlines the synthesis of functional polyesters from C18 dicarboxylic acid derivatives.

Development of Novel Polymer Architectures from Octadecanedioic Acid Esters

Beyond linear chains, this compound can be used as a building block for more complex, non-linear polymer architectures such as hyperbranched and star-shaped polymers. These structures possess unique properties, including lower viscosity and higher solubility compared to their linear analogues of similar molecular weight. wikipedia.orgnih.gov

The synthesis of these architectures is achieved by using a multifunctional co-monomer, or "branching unit," during polycondensation. For instance, reacting this compound (an A₂-type monomer) with a polyol like glycerol (B35011) or pentaerythritol (B129877) (a B₃ or B₄-type monomer, respectively) leads to the formation of a hyperbranched polyester. mdpi.comcjps.org

The enzymatic synthesis of highly branched polyesters has been demonstrated using monomers like azelaic acid (a C9 dicarboxylic acid) with glycerol and tall oil fatty acids, catalyzed by CALB. rsc.orgmdpi.com This approach, which avoids premature gelation, can be directly applied to the C18 dicarboxylic acid ester. By controlling the monomer feed ratios and reaction conditions, the degree of branching and the final molecular weight of the resulting hyperbranched polyester can be tailored. rsc.org Such architectures are valuable for applications in coatings, additives, and drug delivery systems. cjps.org

Mechanistic Investigations of Octadecanedioic Acid, Diphenyl Ester Reactions

Elucidation of Esterification Reaction Mechanisms

The formation of octadecanedioic acid, diphenyl ester from octadecanedioic acid and phenol (B47542) is a classic example of an esterification reaction. The most common laboratory and industrial pathway is Fischer-Speier esterification, which is catalyzed by a strong acid. byjus.comchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of one of the carboxylic acid's carbonyl oxygen atoms by a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of phenol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion (the original phenol hydroxyl group) to one of the original carboxylic acid hydroxyl groups. byjus.commasterorganicchemistry.com This converts one of the hydroxyls into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.ukmasterorganicchemistry.com

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final diphenyl ester and regenerate the acid catalyst. chemguide.co.uk

This entire process is reversible, and the equilibrium can be shifted toward the product by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

It is important to note that phenols are generally less reactive than aliphatic alcohols in direct esterification with carboxylic acids. libretexts.org Therefore, alternative synthetic routes are often employed for higher yields. These can involve reacting phenol with more reactive derivatives of octadecanedioic acid, such as its acyl chloride (octadecanedioyl dichloride) or acid anhydride. libretexts.org The reaction with an acyl chloride is particularly vigorous and proceeds rapidly, releasing hydrogen chloride gas as a byproduct. libretexts.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. | Protonated carbonyl group (oxonium ion) |

| 2 | Nucleophilic attack by the phenol's hydroxyl group on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | A proton is transferred to one of the hydroxyl groups. | Intermediate with a water leaving group |

| 4 | The intermediate collapses, eliminating a water molecule. | Protonated ester |

| 5 | Deprotonation of the ester to regenerate the catalyst. | Diphenyl ester product |

Understanding Catalytic Roles and Reaction Pathways in Synthesis and Polymerization

Catalysts play a pivotal role in both the synthesis of this compound and its subsequent use in polymerization reactions. The choice of catalyst dictates the reaction pathway, rate, and selectivity.

In Synthesis (Esterification): As discussed, strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are standard catalysts for Fischer esterification. chemguide.co.ukresearchgate.net They function by activating the carboxylic acid group. Lewis acids can also be employed.

In Polymerization (Polycondensation): this compound is a valuable monomer for producing polyesters via transesterification polycondensation. In this process, the diphenyl ester reacts with a diol, eliminating phenol to form the polymer backbone. This reaction requires catalysts, typically organometallic compounds. mdpi.com

Common catalysts include derivatives of titanium, tin, antimony, and germanium. mdpi.commdpi.com Titanium alkoxides, such as titanium(IV) butoxide, are particularly effective. The catalytic cycle for a titanium-based catalyst is generally understood to follow a coordination-insertion mechanism:

Coordination : The Lewis acidic metal center (e.g., Ti) coordinates to the carbonyl oxygen of the diphenyl ester. This coordination polarizes the carbonyl group, increasing the positive charge on the carbonyl carbon. mdpi.com

Nucleophilic Attack : The hydroxyl group of a diol monomer or a growing polymer chain attacks the activated carbonyl carbon.

Transition State Formation : A transition state, often depicted as a four-membered ring, is formed involving the metal center, the ester, and the alcohol. mdpi.com

Transesterification : The C-O bond of the phenoxy group is cleaved, and a new ester bond with the diol is formed. Phenol is eliminated.

Catalyst Dissociation : The catalyst dissociates from the newly formed ester linkage, ready to begin another catalytic cycle. mdpi.com

The effectiveness of these catalysts is a key area of research, with studies focusing on optimizing catalyst activity and minimizing side reactions. mdpi.com

| Catalyst Type | Example | Reaction | Mechanism of Action |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Esterification | Protonates the carbonyl oxygen to activate the carboxylic acid. chemguide.co.uk |

| Lewis Acid (Organometallic) | Titanium(IV) Butoxide (Ti(OBu)₄) | Polycondensation (Transesterification) | Coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. mdpi.com |

| Lewis Acid (Organometallic) | Dibutyltin Oxide | Polycondensation (Transesterification) | Similar to titanium catalysts, activates the ester carbonyl group for nucleophilic attack. |

| Enzyme | Candida antarctica Lipase B (CALB) | Esterification / Polycondensation | Provides an active site for substrates, facilitating ester bond formation through a serine hydrolase mechanism. researchgate.net |

Mechanistic Aspects of Polycondensation Processes: Chain Growth and Byproduct Formation

Polycondensation involving this compound is a form of step-growth polymerization. gdckulgam.edu.in The process involves a series of discrete transesterification reactions where a polymer chain is built one step at a time.

Chain Growth: The chain growth begins with the reaction between one molecule of the diphenyl ester and one molecule of a diol (e.g., 1,4-butanediol). This reaction forms a new, larger molecule that still possesses reactive functional groups at both ends—a phenyl ester at one end and a hydroxyl group at the other. gdckulgam.edu.in This new molecule can then react with another monomer (either the diphenyl ester or the diol) or with another growing chain. The polymer chain length increases progressively as these reactions continue.

The reaction can be summarized as: n (Diphenyl Octadecanedioate) + n (Diol) → [-O-R-O-CO-(CH₂)₁₆-CO-]n + 2n (Phenol)

Unlike chain-growth polymerization, where high molecular weight polymers are formed rapidly, step-growth polycondensation produces high molecular weight polymers only at very high conversion rates (typically >99%). The molecular weight distribution in these systems is typically characterized by a polydispersity index (PDI) approaching 2.

Byproduct Formation: The primary byproduct of this polycondensation is phenol. mdpi.com The efficient removal of phenol is critical for driving the reaction equilibrium towards the formation of a high molecular weight polymer, in accordance with Le Châtelier's principle. This is typically achieved by conducting the final stages of the polymerization under high vacuum and at elevated temperatures.

Potential side reactions can also occur, although the long, flexible aliphatic chain of octadecanedioic acid makes intramolecular cyclization less probable compared to shorter-chain dicarboxylic acids. nih.gov At the high temperatures required for polycondensation, thermal degradation of the polymer can also occur, leading to chain scission and discoloration.

Structure-Reactivity Relationships in Functionalized Monomers

The chemical structure of this compound profoundly influences its reactivity and the properties of the resulting polymers.

The Dicarboxylic Acid Backbone : The octadecanedioyl moiety is a long, flexible aliphatic chain consisting of sixteen methylene (B1212753) (-CH₂-) groups. This length and flexibility mean that the two reactive ester groups at either end of the molecule can be considered to function largely independently of one another. The aliphatic nature of the chain imparts flexibility to the resulting polymer, leading to materials with lower glass transition temperatures and melting points compared to polymers made from rigid aromatic dicarboxylic acids like terephthalic acid. mdpi.commdpi.com Studies on various dicarboxylic acid esters have shown that increasing the length of the aliphatic chain generally enhances the plasticizing properties and flexibility of the final polymer. mdpi.com

The Phenyl Ester Functional Group : The use of a diphenyl ester, as opposed to a dimethyl or diethyl ester, is significant for reactivity in polycondensation. The phenyl group is a good leaving group due to the relative stability of the resulting phenoxide ion (which is quickly protonated to phenol). The electron-withdrawing nature of the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a diol during transesterification compared to alkyl esters. This facilitates the polymerization process, often allowing for lower reaction temperatures or shorter reaction times compared to polycondensation starting from the free dicarboxylic acid.

The structure-reactivity relationship is a key consideration in monomer design. By modifying the backbone (e.g., introducing branching or unsaturation) or the ester group, chemists can fine-tune the reactivity of the monomer and systematically alter the thermal, mechanical, and chemical properties of the final polyester (B1180765).

Advanced Analytical Methodologies for Research on Octadecanedioic Acid, Diphenyl Ester

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of "Octadecanedioic acid, diphenyl ester". Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer a non-destructive means to verify the molecule's covalent structure and identify its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of "this compound". Both ¹H (proton) and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the long C18 chain are expected. The protons on the phenyl rings typically appear in the downfield region (approximately 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbons alpha to the ester's carbonyl group (α-CH₂) are deshielded and are expected to resonate around 2.5 ppm as triplets. The protons on the beta-carbons (β-CH₂) would appear slightly upfield, around 1.7 ppm, while the remaining methylene (B1212753) protons (- (CH₂)₁₄ -) in the long aliphatic chain would produce a large, complex signal in the 1.2-1.4 ppm region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the ester groups are highly deshielded and would appear significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons of the phenyl rings would show several signals between 120 and 151 ppm, with the carbon directly attached to the ester oxygen (ipso-carbon) appearing at the lower field end of this range. The aliphatic carbons would be observed in the upfield region, with the α-carbons appearing around 34 ppm and the bulk of the methylene carbons resonating between 25 and 30 ppm. The combination of ¹H and ¹³C NMR data allows for complete assignment and confirmation of the molecular structure.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 7.5 (multiplet) | - |

| α-Methylene Protons (-CH₂-COO) | ~2.5 (triplet) | - |

| β-Methylene Protons (-CH₂-CH₂COO) | ~1.7 (multiplet) | - |

| Aliphatic Methylene Protons (-(CH₂)₁₂-) | 1.2 - 1.4 (multiplet) | - |

| Carbonyl Carbon (-COO-) | - | 170 - 175 |

| Aromatic Ipso-Carbon (Ar-C-O) | - | ~150 |

| Aromatic Carbons (Ar-C) | - | 120 - 130 |

| α-Methylene Carbon (-CH₂-COO) | - | ~34 |

| Aliphatic Methylene Carbons (-(CH₂)₁₄-) | - | 25 - 30 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in "this compound". The FTIR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

The most prominent absorption band in the spectrum is the carbonyl (C=O) stretching vibration of the ester groups, which is expected to appear as a strong, sharp peak in the region of 1750-1735 cm⁻¹. sielc.com The presence of two C-O stretching vibrations, typically seen as strong bands in the 1300-1000 cm⁻¹ region, further confirms the ester functionality. sielc.com

The aromatic nature of the phenyl groups gives rise to several characteristic absorptions. These include the aromatic C-H stretching vibrations, which appear as a group of weaker bands just above 3000 cm⁻¹, and the aromatic C=C in-ring stretching vibrations, which are observed as medium to sharp bands in the 1600-1450 cm⁻¹ range. waters.com

The long aliphatic chain of the octadecanedioic acid backbone is identified by the characteristic symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups. These appear as strong, sharp peaks in the 2920-2850 cm⁻¹ region. nih.gov A CH₂ rocking band may also be observed around 725 cm⁻¹. nih.gov The collective analysis of these absorption bands provides definitive evidence for the key functional groups within the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2920 - 2850 | Strong |

| C=O Stretch (Ester) | -COO- | 1750 - 1735 | Strong |

| C=C Stretch (In-ring) | Phenyl Ring | 1600 - 1450 | Medium |

| C-O Stretch (Ester) | -COO- | 1300 - 1000 | Strong |

Chromatographic Analysis and Separation Science

Chromatographic methods are essential for separating "this compound" from reaction mixtures, assessing its purity, and analyzing related compounds or polymers. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis of Esters and Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing the purity and composition of "this compound". This method is particularly suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. nih.govsigmaaldrich.com For high molecular weight esters, high-temperature GC columns and programmed temperature ramps are often necessary to ensure elution. nih.gov

The gas chromatogram provides information on the purity of the sample, with the main product appearing as a major peak at a specific retention time. researchgate.net Impurities, such as unreacted starting materials (e.g., phenol) or byproducts of the synthesis, would appear as separate peaks.

The mass spectrometer, coupled to the GC, provides structural information by ionizing the eluted components and separating the resulting fragments based on their mass-to-charge ratio. The fragmentation pattern of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester bonds and the aliphatic chain. This data is crucial for confirming the identity of the main peak and identifying any unknown impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "this compound". It is particularly valuable for monitoring the progress of the esterification reaction and for the purification of the final product. mdpi.comresearchgate.net

Reaction monitoring can be performed by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the quantification of the disappearance of reactants (octadecanedioic acid and phenol) and the formation of the diphenyl ester product. researchgate.net

For the separation and analysis of the ester, reversed-phase HPLC is a common approach. researchgate.net A C18 or a diphenyl stationary phase column can be used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netelementlabsolutions.com The presence of the phenyl groups in the molecule allows for sensitive detection using a UV detector. researchgate.net HPLC can effectively separate the desired product from the starting dicarboxylic acid, mono-ester intermediates, and unreacted phenol (B47542), making it an excellent tool for assessing reaction completion and product purity. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

When "this compound" is used as a monomer or is a component in the synthesis of polyesters, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. impact-solutions.co.ukresolvemass.ca GPC separates polymer molecules based on their hydrodynamic volume in solution. resolvemass.ca

The analysis provides crucial information about the molecular weight distribution of the polymer sample. Key parameters obtained from GPC include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Z-average molecular weight (Mz). resolvemass.ca The ratio of Mw to Mn gives the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. resolvemass.ca A PDI value close to 1.0 indicates a very narrow distribution, while larger values signify a broader range of polymer chain lengths.

This information is critical as the molecular weight and its distribution directly influence the physical and mechanical properties of the final polyester (B1180765) material, such as its strength, viscosity, and brittleness. lcms.cz The analysis is typically performed using a series of columns packed with porous gels and a suitable solvent (e.g., tetrahydrofuran) as the mobile phase, with detection commonly achieved using a refractive index (RI) detector. lcms.czshimadzu.com.sg

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This analytical method is employed to quantitatively determine the mass percentages of carbon (C), hydrogen (H), and other elements, such as oxygen (O), within a compound. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. This comparison is crucial for verifying the stoichiometry of the synthesized molecule and, by extension, its purity. In the context of "this compound," elemental analysis serves as a primary method to confirm its empirical and molecular formula.

The theoretical elemental composition of this compound (C₃₀H₄₂O₄) has been calculated based on its atomic constituents and their respective atomic masses. These calculations provide a benchmark against which experimental data can be compared to ascertain the accuracy of the synthesis and the purity of the resulting product.

Detailed research findings from dedicated studies on the elemental analysis of this compound are pivotal for its definitive identification. While specific experimental data from peer-reviewed literature for this exact compound is not widely reported, the theoretical values provide a crucial reference point for any future experimental verification. The expected percentages for carbon, hydrogen, and oxygen are presented in the table below.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 30 | 360.30 | 77.21 |

| Hydrogen | H | 1.008 | 42 | 42.34 | 9.07 |

| Oxygen | O | 16.00 | 4 | 64.00 | 13.72 |

| Total | 466.64 | 100.00 |

The stoichiometric verification of this compound through elemental analysis would involve the combustion of a precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide and water, are meticulously measured. From these measurements, the percentages of carbon and hydrogen in the original sample are determined. The oxygen content is typically determined by difference. A close correlation between the experimentally determined percentages and the calculated theoretical values would provide strong evidence for the successful synthesis and purity of the target compound. Discrepancies between the experimental and theoretical values might indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Octadecanedioic acid, diphenyl ester. bath.ac.ukresearchgate.net These calculations provide a fundamental understanding of how the molecule's electron distribution influences its chemical behavior.

DFT methods are used to compute a variety of molecular properties that act as descriptors of reactivity. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For this compound, the long aliphatic chain is expected to have a minimal effect on the electronic properties, which are primarily dictated by the phenyl ester functional groups.

Calculations of the electrostatic potential (ESP) on the molecule's surface can identify electron-rich and electron-poor regions, pinpointing likely sites for electrophilic and nucleophilic attack. In the case of the diphenyl ester, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and phenyl rings are nucleophilic centers. This information is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative, based on typical values for similar aromatic esters and calculated using DFT methods for predictive purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

| Electrostatic Potential (Carbonyl Carbon) | +0.4 e | Predicts susceptibility to nucleophilic attack |

These quantum chemical insights are foundational for understanding the intrinsic chemistry of the molecule, guiding its use in synthesis and materials science. bath.ac.uk

Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, revealing its conformational flexibility and non-covalent interactions over time. mdpi.comuiowa.edu These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of molecular behavior in various environments. nih.gov

A primary application of MD for this compound is conformational analysis. libretexts.orgrsc.orgutdallas.edu The long, eighteen-carbon (octadecanedioyl) chain is highly flexible, capable of adopting numerous conformations from linear to folded states. nih.gov MD simulations can map the potential energy surface associated with bond rotations, identifying low-energy, stable conformations. rsc.org Parameters such as the radius of gyration (Rg) are used to quantify the compactness of the molecule over the course of a simulation. mdpi.com

MD is also crucial for studying intermolecular interactions. nih.govdovepress.com By simulating multiple molecules of this compound, researchers can analyze how they pack together in a condensed phase. The simulations can quantify the contributions of different non-covalent forces, such as van der Waals interactions between the aliphatic chains and π-π stacking interactions between the phenyl rings. The Radial Distribution Function (RDF) is a key analytical tool derived from MD simulations that describes how the density of surrounding molecules varies as a function of distance from a reference molecule, providing insight into local ordering and interaction strength. researchgate.net

Table 2: Simulated Interaction Parameters for this compound in a Condensed Phase (Note: This data is hypothetical, representing typical outputs from MD simulations to illustrate interaction analysis.)

| Interaction Type | Key Atomic Groups Involved | Simulated Average Interaction Energy (kJ/mol) | Analytical Method |

| Van der Waals | Aliphatic CH2 groups | -45 | Lennard-Jones Potential |

| π-π Stacking | Phenyl Rings | -15 | RDF Analysis |

| Dipole-Dipole | Ester Carbonyl Groups | -10 | Electrostatic Calculations |

Understanding these dynamic properties is essential for predicting the physical characteristics of the compound, such as its melting point, solubility, and its behavior as a component in larger systems like polymer matrices. uiowa.edudovepress.com

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful methodologies for predicting the most likely pathways for chemical reactions involving this compound. nih.govarxiv.org By modeling the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products, including the high-energy transition states that must be overcome.

For the synthesis of this compound, a common route is the esterification of octadecanedioic acid with phenol (B47542). researchgate.net Quantum chemical methods, particularly DFT, can be employed to model this reaction. dntb.gov.uanih.gov Calculations can determine the activation energy (the energy barrier of the transition state) for different potential mechanisms, such as acid-catalyzed versus uncatalyzed pathways. A lower activation energy indicates a kinetically more favorable reaction pathway. bath.ac.uk

Table 3: Hypothetical Activation Energies for the Synthesis of this compound (Note: These values are illustrative examples derived from computational transition state analysis to compare potential synthetic routes.)

| Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) | Predicted Feasibility |

| Direct Esterification | None (Self-catalyzed) | 150 | Low |

| Fischer Esterification | Sulfuric Acid | 95 | High |

| Acyl Chloride Route | Pyridine (B92270) | 70 | Very High |

This predictive power allows for the rational design of synthetic strategies, reducing the need for extensive trial-and-error experimentation. nih.gov

Polymerization Process Modeling and Prediction of Macromolecular Properties

This compound is a monomer that can be used to synthesize long-chain aliphatic-aromatic polyesters, which are valued for their unique combination of flexibility and thermal stability. researchgate.netfraunhofer.demdpi.com Computational modeling is a key tool for simulating the polymerization process and predicting the properties of the resulting macromolecules. researchgate.netcore.ac.ukpsecommunity.org

Modeling of the polymerization process, such as melt polycondensation, can provide insights into reaction kinetics and the evolution of molecular weight distribution over time. mdpi.com These models can account for variables like temperature, catalyst concentration, and removal of byproducts to simulate how the polymer chains grow. mdpi.com

Furthermore, once a polymer structure is computationally "synthesized," its macroscopic properties can be predicted using Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations of the polymer chains. gatech.edudntb.gov.ua By simulating the behavior of representative polymer chains, it is possible to estimate key material properties. For instance, MD simulations can be used to predict the glass transition temperature (Tg) by observing changes in properties like density or mobility as a function of temperature. nih.gov Mechanical properties, such as Young's modulus, can be estimated by simulating the polymer's response to applied stress. rsc.org These predictions are vital for designing new polymers with specific, targeted characteristics for various applications. digitellinc.comehu.es

Table 4: Predicted Properties of a Polyester (B1180765) Derived from this compound (Note: This table presents hypothetical data based on computational polymer modeling and QSPR predictions.)

| Macromolecular Property | Predicted Value | Computational Method |

| Glass Transition Temperature (Tg) | 55 °C | MD Simulation (Cooling Ramp) |

| Young's Modulus | 1.2 GPa | MD Simulation (Uniaxial Strain) |

| Dielectric Constant | 3.1 | QSPR Modeling |

| Degree of Polymerization (DP) | 150 | Kinetic Monte Carlo Simulation |

These computational tools accelerate the materials discovery cycle, enabling the virtual screening and design of new polymers with desirable performance profiles before committing to costly and time-consuming laboratory synthesis. nih.gov

Advanced Applications in Materials Science and Engineering

Design and Synthesis of Bio-Based Polymer Materials from Renewable Feedstocks

The drive towards a sustainable future has placed immense focus on utilizing renewable resources for chemical and material production. researchgate.net Octadecanedioic acid, a C18 long-chain dicarboxylic acid, can be derived from plant oils, making it a valuable bio-based building block for polymers. acs.org The conversion of this bio-based diacid into its diphenyl ester derivative creates a monomer well-suited for modern polymerization techniques.

The primary method for synthesizing polyesters from octadecanedioic acid, diphenyl ester is melt polycondensation, which involves reacting the diphenyl ester with a diol. researchgate.net This transesterification process is typically conducted at high temperatures and under vacuum. The key advantage of using a diphenyl ester is the elimination of phenol (B47542) as a byproduct, which is more volatile than the polymerizing chain and can be efficiently removed to drive the reaction toward the formation of a high molecular weight polymer. semanticscholar.orgumd.edu This technique avoids the challenges associated with removing water in direct esterification, which can limit the final molecular weight of the polymer. mdpi.com

The synthesis process generally involves two stages:

Transesterification: The diphenyl ester of octadecanedioic acid reacts with a diol (which can also be bio-based, such as 1,4-butanediol) at elevated temperatures in the presence of a catalyst. Phenol is released during this stage.

Polycondensation: The temperature is further increased, and a high vacuum is applied to remove the remaining phenol and facilitate the linking of oligomers into long polymer chains.

Polyesters synthesized from long-chain monomers like 1,18-octadecanedioic acid can exhibit high melting temperatures (around 100 °C), positioning them as potential alternatives to petroleum-based polymers. acs.org The use of renewable feedstocks like plant oils not only reduces dependence on fossil fuels but also contributes to the development of materials with a lower carbon footprint. acs.orgmdpi.com

Table 1: Typical Monomers in Bio-Based Polyester (B1180765) Synthesis

| Monomer Type | Chemical Name | Source | Role in Polymerization |

| Diacid Ester | This compound | Derived from plant oils | Provides the long-chain aliphatic backbone |

| Diol | 1,4-Butanediol (B3395766) | Can be bio-based | Reacts with the diacid ester to form the ester linkage |

| Diol | 1,18-Octadecanediol | Derived from plant oils | Creates a polyester with a very long repeating unit |

Engineering of Functional Polyesters with Tailored Properties for Specific Applications

The chemical structure of this compound is instrumental in engineering functional polyesters with specific, desirable properties. The long, flexible eighteen-carbon aliphatic chain of the octadecanedioic acid moiety is a key determinant of the final polymer's characteristics.

Key Properties Imparted by the Octadecanedioic Acid Moiety:

Flexibility and Ductility: The long aliphatic chain introduces significant flexibility into the polymer backbone, leading to materials with lower stiffness and higher elongation at break compared to polyesters made from shorter-chain or aromatic diacids.

Hydrophobicity: The prevalence of methylene (B1212753) (-CH2-) groups increases the hydrophobic nature of the resulting polyester, which can be advantageous for applications requiring water resistance.

Crystallinity: Polyesters derived from long, linear aliphatic monomers are often semi-crystalline. mdpi.com This crystallinity contributes to their thermal stability and mechanical strength, with melting points that can be tailored by selecting the appropriate diol co-monomer. acs.org For instance, polyesters made from 1,18-octadecanedioic acid and 1,18-octadecane diol show a high melting temperature of 100 °C. acs.org

By carefully selecting the diol co-monomer to react with this compound, material scientists can precisely tune the properties of the resulting polyester. For example, using a short-chain diol can increase rigidity and melting point, while incorporating a diol with ether linkages could enhance flexibility and modify solubility. This "plug-and-play" approach allows for the design of a wide array of polyesters, from tough and rigid plastics to flexible elastomers, all based on a renewable foundation. researchgate.net

Table 2: Influence of Monomer Structure on Polyester Properties

| Property | Influence of Octadecanedioic Acid | Influence of Diol Co-monomer | Resulting Polymer Characteristic |

| Mechanical Strength | Provides flexibility | Short-chain diols increase rigidity | Can be tuned from flexible to rigid |

| Thermal Properties | Contributes to a high melting point due to long-chain crystallinity | Diol structure affects chain packing and Tm | Semicrystalline with tailorable melting points |

| Hydrophobicity | High due to long aliphatic chain | Can be modified by functional groups on the diol | Generally high water resistance |

| Biodegradability | Ester linkages are susceptible to hydrolysis | Can be enhanced with certain co-monomers | Potential for controlled degradation |

Contribution to Sustainable Chemistry and Circular Economy in Polymer Production

The use of this compound in polymer synthesis aligns with several core principles of sustainable chemistry and the circular economy.

Use of Renewable Feedstocks: As octadecanedioic acid can be produced from biomass, polymers derived from it reduce the reliance on finite petrochemical resources. acs.orgmdpi.com This is a foundational aspect of building a bio-based economy.

Atom Economy and Green Synthesis Routes: Melt polycondensation is a solvent-free process, which eliminates the environmental and health hazards associated with solvent use and recovery. mdpi.com The main byproduct, phenol, is a valuable chemical that can be captured and reused, further improving the process's sustainability.

Biodegradability: Aliphatic polyesters are known for their potential biodegradability. scilit.com The ester linkages in the polymer backbone are susceptible to hydrolysis, which can be facilitated by microbes in the environment. This inherent biodegradability makes these materials attractive for applications where end-of-life disposal is a concern. The rate of degradation can be influenced by the polymer's crystallinity and hydrophobicity, which are directly related to its monomer composition.

Designing for Recyclability: Beyond biodegradation, polyesters are potentially recyclable through chemical recycling methods. Depolymerization can break the polymer down into its constituent monomers, which can then be purified and used to produce new, virgin-quality polymer, closing the loop in a circular economy model.

The development and use of polymers from monomers like this compound are central to creating a more sustainable plastics industry, where materials are sourced renewably, produced cleanly, and designed for a safe return to the environment or reuse in the economy.

Exploration in Polymer Networks and Crosslinking Strategies

While linear polyesters derived from this compound have a wide range of applications, their properties can be further enhanced by creating crosslinked polymer networks. Crosslinking transforms a thermoplastic material, which can be melted and reshaped, into a thermoset, which has improved dimensional stability, chemical resistance, and mechanical strength.

Although this compound itself is a difunctional monomer leading to linear chains, it can be incorporated into crosslinked networks through several strategies:

Use of Multifunctional Co-monomers: During polymerization, a tri- or tetra-functional monomer, such as a triol (e.g., glycerol) or a tricarboxylic acid, can be added to the reaction mixture. This creates branch points in the polymer structure, which ultimately connect different polymer chains to form a three-dimensional network.

Crosslinking via Unsaturated Sites: If an unsaturated diol or diacid is used as a co-monomer alongside this compound, the resulting linear polyester will have double bonds along its backbone. These sites can then be crosslinked in a secondary step, for example, through vulcanization or free-radical polymerization.

Reactive End-Groups: The synthesis can be controlled to produce polyesters with reactive end-groups (e.g., hydroxyl or carboxyl groups) which can then be reacted with a suitable crosslinking agent.

These strategies allow for the creation of materials with a broad spectrum of properties, from soft gels to rigid, durable thermosets. The long aliphatic chain from the octadecanedioic acid can act as a flexible spacer between crosslinks, imparting toughness and impact resistance to the final network. The ability to form such networks expands the application scope of these bio-based polyesters into areas like coatings, adhesives, and advanced composite materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.